BDM31827

Description

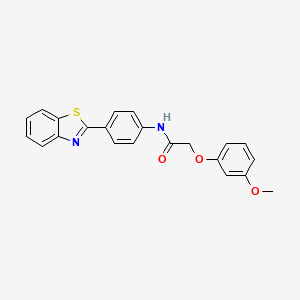

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (molecular formula: C₂₂H₁₈N₂O₃S) is a benzothiazole-acetamide hybrid compound characterized by a 1,3-benzothiazole core linked to a phenyl group at the 4-position. The acetamide side chain is substituted with a 3-methoxyphenoxy moiety (Figure 1). This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Key structural features:

- Benzothiazole ring: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, known for enhancing bioactivity through π-π stacking and hydrogen bonding .

- 3-Methoxyphenoxy group: An electron-rich substituent that may improve solubility and target binding via methoxy-mediated interactions .

- Acetamide linker: Provides conformational flexibility and facilitates interactions with biological targets like kinases or membrane receptors .

Properties

Molecular Formula |

C22H18N2O3S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |

InChI Key |

FYJKPCFYYJGKDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

Detailed Reaction Conditions and Notes

Cyclization Reaction : The initial cyclization to form the benzothiazole core is typically performed by refluxing 2-aminothiophenol with a substituted benzaldehyde in ethanol or another suitable solvent, often under acidic or oxidative conditions to facilitate ring closure.

Esterification : The phenolic hydroxyl group is alkylated with chloroethyl acetate to introduce the acetic acid ethyl ester functionality. This step requires careful control of temperature and base to avoid side reactions.

Hydrazide Formation : The ester is reacted with hydrazine hydrate at moderate temperatures to yield the hydrazide intermediate, which is a key precursor for further functionalization.

Amide Bond Formation : The final step involves coupling the benzothiazolyl aniline derivative with the methoxyphenoxy acetic acid or its activated form (e.g., acid chloride or activated ester). Common coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which promote amide bond formation under mild conditions.

Analytical Data Supporting Synthesis

Research Discoveries and Optimization

Yield Improvements : Studies have optimized reaction times and temperatures to maximize yield and purity, particularly in the amidation step where coupling agents and solvents influence efficiency.

Purification Techniques : Recrystallization and chromatographic methods (e.g., silica gel column chromatography) are commonly employed to isolate the final product with high purity.

Characterization Advances : Use of combined spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, mass spectrometry) and X-ray crystallography has provided detailed structural confirmation, including confirmation of the benzothiazole ring system and the amide linkage.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.

Material Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Modifications in Phenoxy/Aryloxy Substituents

Key Observations :

- Positional effects: The 3-methoxy group in the target compound may confer distinct electronic and steric properties compared to 2-methylphenoxy () or 4-methoxyphenylamino (). For instance, para-substituted methoxy groups often enhance membrane permeability .

- Electron-withdrawing groups : Fluorine substitution (e.g., 3-fluorophenyl in ) may increase metabolic stability but reduce solubility .

Heterocyclic Modifications

Key Observations :

Physicochemical Properties

Key Observations :

- Higher melting points correlate with rigid aromatic systems (e.g., benzothiazole in vs. morpholinosulfonyl in ).

- The target compound’s higher LogP suggests greater lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C22H18N2O4

IUPAC Name: N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

The compound features a benzothiazole ring fused with a phenyl group and an acetamide moiety, contributing to its unique biological properties. The presence of the methoxyphenoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide exhibits significant antimicrobial activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |

| Escherichia coli | 15.0 - 30.0 μmol/mL | 30.0 - 60.0 μmol/mL |

| Candida albicans | 20.0 - 40.0 μmol/mL | 40.0 - 80.0 μmol/mL |

These findings indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Anticancer Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has been investigated for its potential anticancer effects, particularly as an inhibitor of human monoacylglycerol lipase (hMAGL), an enzyme implicated in cancer progression.

Case Study: Inhibition of hMAGL

A study synthesized thirty-five derivatives of this compound, identifying several with potent inhibitory effects on hMAGL:

- Compound 21: IC50 = 6.5 nM

- Compound 24: IC50 = 9 nM

Both compounds were subjected to further testing against breast cancer cell lines (MCF7 and MDA-MB-468), showing promising growth inhibition:

Table 2: Anticancer Activity Data

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| Compound 21 | MCF7 | 32.5 |

| Compound 21 | MDA-MB-468 | 23.8 |

| Compound 24 | MCF7 | 37.1 |

| Compound 24 | MDA-MB-468 | 25.1 |

These results suggest that the compound may play a role in cancer therapy by enhancing insulin sensitivity and inhibiting tumor growth.

The biological activity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is attributed to its interaction with specific molecular targets:

- Protein Tyrosine Phosphatase-1B (PTB-1B): Inhibition leads to increased insulin sensitivity.

- Bacterial Enzymes: Disruption of bacterial metabolism.

- Fungal Cell Wall Components: Interference with cell wall synthesis.

This multifaceted mechanism highlights the compound's potential as both an antimicrobial and anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.